tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a complex organic compound with a unique structure that combines elements of piperidine, pyrazole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the construction of the pyrazole core, and the introduction of the tert-butyl ester group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has potential applications as a drug candidate or as a lead compound for the development of new therapeutics. Its unique structure and reactivity profile make it an attractive target for drug discovery efforts.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the manufacture of high-value products.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate include:
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
Uniqueness
What sets tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate apart from these similar compounds is its unique combination of functional groups and structural features. This unique structure imparts distinct reactivity and interaction profiles, making it a valuable compound for a wide range of scientific research applications.
Properties
Molecular Formula |
C15H20N4O4 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-15(2,3)23-14(22)18-6-9-7-19(17-10(9)8-18)11-4-5-12(20)16-13(11)21/h7,11H,4-6,8H2,1-3H3,(H,16,20,21) |
InChI Key |
ABCIXDKKWMUHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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